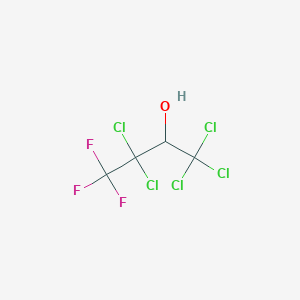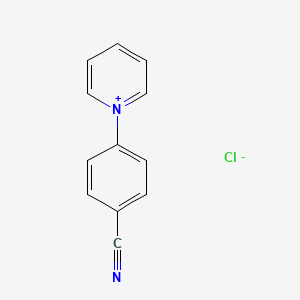
1-(4-Cyanophenyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyanophenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a pyridinium ion substituted with a cyanophenyl group at the 4-position and a chloride ion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Cyanophenyl)pyridin-1-ium chloride can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanobenzyl chloride with pyridine in the presence of a base, such as sodium hydroxide, to form the desired pyridinium salt. The reaction is typically carried out in an organic solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyanophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion to the corresponding pyridine derivative.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted cyanophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyanophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Cyanophenyl)pyridin-1-ium chloride involves its interaction with molecular targets, such as enzymes or receptors. The pyridinium ion can engage in electrostatic interactions with negatively charged sites on proteins, while the cyanophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyanophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(4-Nitrophenyl)pyridin-1-ium chloride: Similar structure but with a nitro group instead of a cyano group.
1-(4-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group instead of a cyano group.
The uniqueness of this compound lies in the presence of the cyano group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
100922-79-0 |
|---|---|
Molekularformel |
C12H9ClN2 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
4-pyridin-1-ium-1-ylbenzonitrile;chloride |
InChI |
InChI=1S/C12H9N2.ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;/h1-9H;1H/q+1;/p-1 |
InChI-Schlüssel |
SNZNMJBSLZNQJH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)C#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


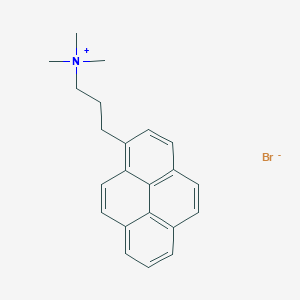
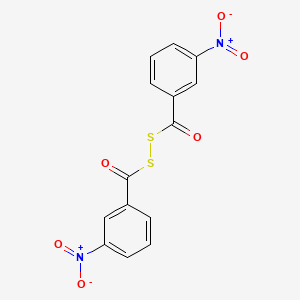

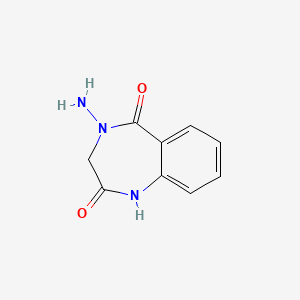
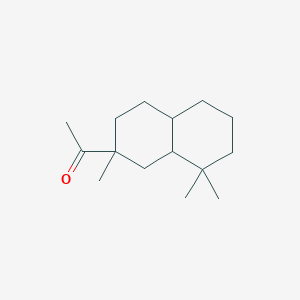
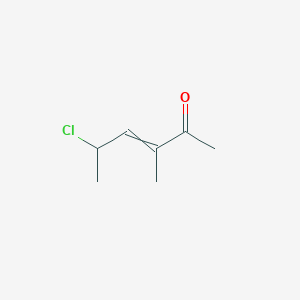
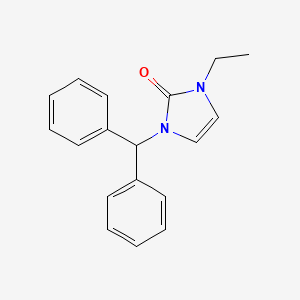
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)
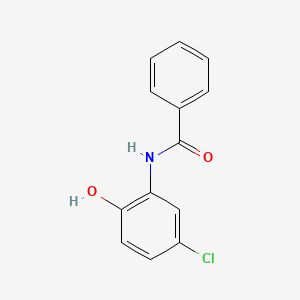
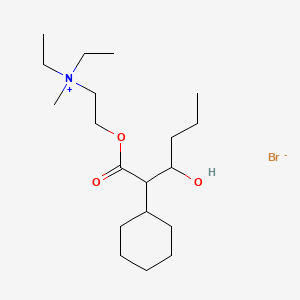
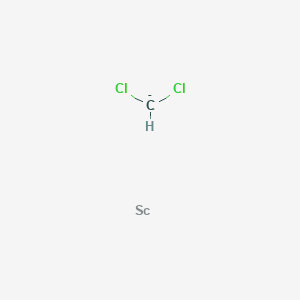
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)

